molecular formula C18H19FN2O5S B2662492 4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922007-35-0

4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2662492
CAS No.: 922007-35-0
M. Wt: 394.42
InChI Key: UZVGGMKUEQSRSU-UHFFFAOYSA-N
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Description

Historical Context of Benzenesulfonamide Derivatives in Medicinal Chemistry

Benzenesulfonamides have served as foundational scaffolds in drug discovery since the 1940s, initially gaining prominence as antibacterial agents. The discovery of their carbonic anhydrase inhibitory properties in the 1950s marked a paradigm shift, enabling applications in glaucoma, epilepsy, and altitude sickness. Early derivatives like acetazolamide demonstrated the critical role of the sulfonamide group (-SO₂NH₂) in coordinating the zinc ion within CA active sites, a mechanism preserved in modern analogs.

Structural refinements over decades have focused on enhancing isoform selectivity. For instance, the 4-(4-fluorophenylureido)benzenesulfonamide (SLC-0111) advanced to Phase II clinical trials for hypoxic tumors by selectively inhibiting tumor-associated CA IX/XII isoforms. Parallel work identified psammaplin C, a natural product with dual -SO₂NH₂ and -NOH zinc-binding groups, inspiring hybrid designs that improved potency against CA II and VII isoforms relevant to epilepsy. These milestones underscore the benzenesulfonamide scaffold’s adaptability in addressing diverse therapeutic targets.

Table 1: Evolution of Key Benzenesulfonamide-Based CA Inhibitors

Compound Structural Features Target CA Isoforms Clinical Application
Acetazolamide Primary sulfonamide, thiadiazole ring I, II, IV, XII Glaucoma, epilepsy
SLC-0111 Ureido linker, fluorine substitution IX, XII Solid tumors (Phase II)
Psammaplin C Hydroxyimine, disulfide bridge I, II, IX, XII Preclinical anticancer
Oxazepine sulfonamides Fused oxazepine ring, ethoxy/fluoro II, VII, IX, XII Neurological disorders

Emergence of Oxazepine Sulfonamides as Research Targets

The integration of oxazepine heterocycles into benzenesulfonamide frameworks represents a strategic response to the limited bioavailability and off-target effects of early CA inhibitors. Oxazepine’s seven-membered ring introduces conformational rigidity, reducing entropy penalties during enzyme binding while allowing optimal positioning of substituents within hydrophobic CA pockets.

Seminal work by Sapegin et al. (2018) demonstrated that unprotected primary sulfonamides facilitate cascade cyclization reactions, enabling efficient synthesis of polycyclic oxazepine derivatives. For example, 4-chloro-3-nitrobenzenesulfonamide underwent nucleophilic aromatic substitution with ortho-aminophenols to yield oxazepine sulfonamides with sub-100 nM inhibition constants (Ki) against CA II and VII. These findings validated the oxazepine scaffold’s compatibility with sulfonamide-mediated zinc coordination, paving the way for advanced analogs like the target compound.

Current Research Landscape and Scientific Importance

Recent studies emphasize the target compound’s dual optimization of electronic and steric properties. The 4-ethoxy-3-fluoro substitution pattern on the benzene ring enhances electron-withdrawing effects, strengthening the sulfonamide’s zinc affinity, while the oxazepine’s 4-methyl-5-oxo group introduces steric bulk to modulate isoform selectivity. Computational docking analyses predict that the ethoxy group occupies a hydrophobic cleft near CA IX’s catalytic center, a feature absent in ubiquitously expressed CA I/II isoforms.

Ongoing pharmacological evaluations focus on:

  • Selectivity profiling : Preliminary assays indicate >50-fold selectivity for CA IX/XII over CA I/II, critical for minimizing off-target effects in anticancer applications.
  • Blood-brain barrier permeability : The oxazepine ring’s moderate logP (2.8–3.2) suggests potential CNS activity, aligning with CA VII’s role in seizure modulation.
  • Synthetic scalability : Flow chemistry approaches have reduced reaction times for oxazepine formation from 24 hours to <2 hours, addressing prior scalability challenges.

Relevance in Contemporary Pharmaceutical Research

The compound’s design intersects three transformative trends in drug discovery:

  • Fragment-based hybridization : Merging the benzenesulfonamide zinc-binding group with oxazepine’s spatial constraints exemplifies modern fragment-linking strategies to enhance potency.
  • Isoform-specific targeting : With over 15 human CA isoforms identified, the compound’s selectivity profile addresses the urgent need for tissue-specific inhibitors to reduce systemic toxicity.
  • Covalent inhibitor development : The fluorine atom’s strategic placement enables potential photoaffinity labeling studies to map CA isoform expression in vivo, a technique under exploration for targeted therapies.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-3-25-17-7-5-13(11-15(17)19)27(23,24)20-12-4-6-16-14(10-12)18(22)21(2)8-9-26-16/h4-7,10-11,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVGGMKUEQSRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS Number: 922007-35-0) is a complex organic molecule that has shown potential in various biological applications. This article delves into its chemical properties, synthesis, and particularly its biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN2O5SC_{18}H_{19}FN_{2}O_{5}S, with a molecular weight of approximately 390.4 g/mol . The structure incorporates several functional groups including an ethoxy group , a fluoro substituent , and a benzenesulfonamide moiety , which contribute to its biological interactions.

PropertyValue
Molecular FormulaC18H19FN2O5S
Molecular Weight390.4 g/mol
Functional GroupsEthoxy, Fluoro, Sulfonamide

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Key steps include:

  • Formation of the Oxazepine Core : Cyclization reactions under acidic or basic conditions.
  • Introduction of Functional Groups : Nucleophilic substitution reactions to introduce ethoxy and fluoro groups.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to form the sulfonamide group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound shows significant antimicrobial properties against various strains of bacteria. For instance:

  • In vitro tests against Escherichia coli and Staphylococcus aureus revealed effective inhibition at specific concentrations .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties:

  • It has been tested against different cancer cell lines with promising results indicating cytotoxic effects .

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways. This interaction may lead to modulation of cellular processes associated with disease progression.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy and safety profiles of this compound:

  • Antibacterial Studies : A series of tests were conducted where varying concentrations were applied to bacterial cultures. Results indicated a concentration-dependent inhibition of bacterial growth.
  • Cytotoxicity Assays : In vitro assays using cancer cell lines demonstrated that the compound could induce apoptosis in malignant cells while sparing normal cells .

Scientific Research Applications

The compound 4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS number: 922007-35-0) is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications based on available research findings.

The compound features a sulfonamide group, an ethoxy substituent, and a fluoro group, which contribute to its biological activity. The presence of the tetrahydrobenzo[f][1,4]oxazepin moiety is significant for its pharmacological properties.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various biological activities:

  • Antitumor Activity : Several studies have demonstrated that sulfonamide derivatives can inhibit tumor cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific pathways involved in cell growth and survival.
  • Antimicrobial Properties : Sulfonamides are well-known for their antibacterial properties. This compound may exhibit activity against a range of bacterial strains, making it a candidate for further development as an antibiotic.

Neurological Research

Given the presence of the oxazepin structure, this compound may also have applications in treating neurological disorders. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems and neuroprotection.

Drug Development

The unique combination of functional groups in this compound makes it a valuable lead structure in drug discovery programs aimed at developing new therapeutics. Its potential to modify biological activity through structural optimization is of significant interest.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor properties of sulfonamide derivatives. The results indicated that modifications to the benzene ring significantly affected the cytotoxicity against various cancer cell lines. The specific modifications present in this compound suggest it could exhibit enhanced activity compared to simpler sulfonamides .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening published in Antibiotics, researchers evaluated several sulfonamide derivatives against common bacterial pathogens. The findings suggested that compounds with fluorine substitutions showed improved activity against resistant strains of bacteria. This highlights the potential of this compound as a promising candidate for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The target compound’s benzo[f][1,4]oxazepin-5-one core distinguishes it from other sulfonamide derivatives. For example:

  • Triazole-sulfonamides (e.g., compounds [7–9] in ): These feature a 1,2,4-triazole ring fused to a sulfonylphenyl group.
  • Sulfentrazone (): A triazolone-containing sulfonamide pesticide with a difluoromethyl group. Its triazolone ring introduces a ketone, but the lack of a fused benzannulated system reduces structural complexity compared to the target compound .

Substituent Effects

  • Ethoxy and Fluoro Groups : The 4-ethoxy-3-fluoro substitution on the benzene ring enhances lipophilicity and electron-withdrawing effects compared to simpler sulfonamides. This contrasts with etobenzanid (), a benzamide with an ethoxymethoxy group, where the ether linkage increases solubility but reduces steric bulk .
  • Methyl Group on Oxazepinone: The 4-methyl group in the target compound may stabilize the oxazepinone ring via steric hindrance, a feature absent in triazole derivatives like compounds [7–9] .

Spectroscopic Properties

Feature Target Compound Triazole-sulfonamides [7–9] () Sulfentrazone ()
C=O Stretch (IR) ~1680 cm⁻¹ (oxazepinone ketone) Absent (tautomerized to C=S) ~1700 cm⁻¹ (triazolone ketone)
S=O Stretch (IR) ~1350 cm⁻¹ (symmetric), ~1250 cm⁻¹ (asymmetric) ~1255 cm⁻¹ (asymmetric) ~1350 cm⁻¹ (symmetric)
NH Stretch (IR) ~3300 cm⁻¹ (sulfonamide NH) ~3278–3414 cm⁻¹ (triazole NH) Not reported
¹H-NMR Multiplets for oxazepinone protons (~δ 3–5 ppm) Aromatic protons at δ 7–8 ppm; triazole CH3 ~δ 2.5 ppm Difluorophenyl signals (~δ 6.5–7.5 ppm)

Data Tables

Table 1. Structural and Functional Comparison

Parameter Target Compound Triazole-sulfonamides [7–9] Sulfentrazone
Core Heterocycle Benzo[f][1,4]oxazepin-5-one 1,2,4-Triazole Triazolone
Key Substituents 4-Ethoxy, 3-fluoro, 4-methyl Sulfonylphenyl, 2,4-difluorophenyl Difluoromethyl, sulfonamide
Tautomerism None (rigid oxazepinone) Thione-thiol equilibrium None
Synthetic Complexity High (fused ring cyclization) Moderate (sequential cyclization) Low (direct sulfonylation)

Table 2. Spectral Data Comparison

Compound IR C=O (cm⁻¹) IR S=O (cm⁻¹) ¹H-NMR Features
Target Compound ~1680 1350, 1250 Oxazepinone CH2/CH3 (~δ 3–5 ppm)
Triazole-sulfonamides Absent 1255 Aromatic protons (~δ 7–8 ppm)
Sulfentrazone ~1700 1350 Difluorophenyl signals (~δ 6.5–7.5 ppm)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer: A stepwise approach is recommended, starting with condensation of substituted anilines and sulfonyl chlorides, followed by cyclization to form the benzoxazepine ring. Yield optimization can be achieved via Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd). Statistical tools like response surface methodology (RSM) help identify optimal conditions . Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for ≥95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d6) to confirm substituent positions (e.g., ethoxy vs. fluoro groups) and benzoxazepine ring conformation.
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ ion).
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer: Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) and monitor via HPLC. For light sensitivity, expose to UV (254 nm) and track photodegradation products. Stability-indicating methods (e.g., LC-MS) identify degradation pathways, such as hydrolysis of the sulfonamide group or oxidation of the benzoxazepine ring .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for derivatives of this compound?

  • Methodological Answer: Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) predict transition states and regioselectivity for substitutions. ICReDD’s reaction path search methods combine computed activation energies with experimental validation to prioritize synthetic routes. For example, fluorination at the 3-position vs. ethoxy at the 4-position can be modeled to assess electronic effects .

Q. What statistical approaches are suitable for resolving contradictions in experimental data related to this compound’s reactivity?

  • Methodological Answer: Multivariate analysis (e.g., PCA or PLS regression) disentangles confounding variables in conflicting datasets. For instance, discrepancies in sulfonamide coupling yields may arise from solvent polarity interactions vs. temperature effects. Factorial design (2^k models) isolates critical factors and interactions .

Q. What advanced reactor designs improve scalability of multi-step syntheses involving this compound?

  • Methodological Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Membrane separation technologies (nanofiltration) enable in-line purification, reducing intermediate isolation steps. Process analytical technology (PAT) monitors real-time kinetics via FTIR or Raman spectroscopy .

Q. How can AI-driven simulations enhance understanding of structure-activity relationships (SAR) for this compound?

  • Methodological Answer: Machine learning (e.g., graph neural networks) trained on PubChem bioassay data predicts binding affinities to targets like GABA receptors. COMSOL Multiphysics integrates molecular dynamics (MD) simulations to model ligand-receptor docking conformations .

Applications in Academic Research

Q. What pharmacological screening strategies are appropriate for evaluating this compound’s bioactivity?

  • Methodological Answer:

  • In vitro assays : Fluorescence polarization for kinase inhibition (IC50 determination) or SPR for receptor binding (KD measurement).
  • Metabolic stability : Liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound depletion.
  • Cellular models : Use engineered HEK293 cells expressing target GPCRs to assess cAMP modulation .

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